![molecular formula C10H12N2O2 B1595725 5,6-二甲氧基-2-甲基-1H-苯并[d]咪唑 CAS No. 51437-32-2](/img/structure/B1595725.png)

5,6-二甲氧基-2-甲基-1H-苯并[d]咪唑

描述

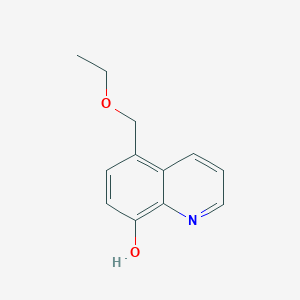

“5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C10H12N2O2 . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of imidazole-based compounds, such as “5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole”, often involves the reaction of glyoxal and formaldehyde in ammonia . This method, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of “5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole” consists of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole-based compounds, such as “5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole”, play an important role in chemical sciences, biological sciences, and materials science, and are used as a catalyst in compound synthesis and the process of developing new drugs .科学研究应用

Medicine

Benzimidazole derivatives, including 5,6-dimethoxy-2-methylbenzimidazole, have been extensively studied for their pharmacological properties. They are known to inhibit various enzymes, leading to therapeutic uses such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine applications . These compounds have shown promise in cardiovascular disease, neurology, endocrinology, ophthalmology, and more due to their increased stability, bioavailability, and significant biological activity .

Agriculture

In the agricultural sector, benzimidazole derivatives are utilized for their fungicidal properties. They help in controlling fungal diseases in crops both before and after harvest. Studies have shown that these compounds can be effective in protecting food-producing animals from infections and preventing fungal diseases in plants .

Materials Science

Benzimidazole compounds, including 5,6-dimethoxy-2-methylbenzimidazole, have been mentioned as corrosion inhibitors for metals and alloys. They are particularly effective in aggressive, corrosive acidic media, making them valuable in extending the life of industrial materials .

Environmental Science

The role of benzimidazole derivatives in environmental science is linked to their use as corrosion inhibitors. By protecting metals from environmental attack, these compounds contribute to reducing material degradation and contamination, which is crucial for maintaining environmental integrity .

Analytical Chemistry

In analytical chemistry, benzimidazole derivatives are used in the development of analytical methods for the detection and quantification of various substances. Their chemical properties make them suitable for use in high-performance liquid chromatography and other analytical techniques .

Biochemistry

The biochemical applications of benzimidazole derivatives are vast. They are used to study enzyme inhibition, receptor binding, and other biochemical pathways. Their structural similarity to nucleotides allows them to interact with biopolymers, which is useful in understanding and manipulating biological systems .

Pharmacology

In pharmacology, benzimidazole derivatives are used to study drug interactions, enzyme kinetics, and drug metabolism. They are particularly useful in understanding the Michaelis-Menten kinetics of drug metabolism and can help in optimizing clinical efficacy and safety of therapeutic agents .

Chemical Synthesis

Benzimidazole derivatives are key intermediates in the synthesis of a wide range of organic compounds. They serve as building blocks in the construction of complex molecules for pharmaceuticals, agrochemicals, and other industrial chemicals .

安全和危害

作用机制

Mode of Action

It is known that benzimidazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

For instance, some benzimidazole derivatives have been found to interfere with riboflavin metabolism .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Benzimidazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, and antitubercular effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .

属性

IUPAC Name |

5,6-dimethoxy-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-11-7-4-9(13-2)10(14-3)5-8(7)12-6/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXACZRAUVKJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354290 | |

| Record name | 5,6-Dimethoxy-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole | |

CAS RN |

51437-32-2 | |

| Record name | 5,6-Dimethoxy-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)

![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)

![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)